2-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-5-(2-methoxyphenyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-27-18-5-3-2-4-17(18)20-23-22-19(28-20)14-10-12-24(13-11-14)29(25,26)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNMXOZAMZVJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to present an overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H18FN3O2S
- Molecular Weight : 353.41 g/mol
1. Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains using methods such as the disc diffusion method and minimum inhibitory concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Pseudomonas aeruginosa | 20 | Moderate |
| Escherichia coli | 25 | Weak |
These results indicate that the compound possesses moderate antibacterial activity, particularly against gram-positive bacteria .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated using the carrageenan-induced rat paw edema model. The results were compared with standard anti-inflammatory drugs like diclofenac sodium.
| Treatment | Edema Reduction (%) | Standard Drug Comparison |
|---|---|---|
| Compound Tested | 55 | Diclofenac Sodium: 70 |
The compound demonstrated a significant reduction in edema, indicating its potential as an anti-inflammatory agent .
3. Anticancer Activity
Preliminary studies suggest that thiadiazole derivatives may exhibit cytotoxic effects against various cancer cell lines. The compound was tested against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia).
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HT-29 | 12 | Cytotoxic |
| Jurkat | 15 | Cytotoxic |
These findings highlight the potential of the compound in cancer therapy, warranting further investigation into its mechanisms of action .
The biological activity of thiadiazole compounds is often attributed to their ability to interact with various biological targets. For instance, the sulfonamide group in the structure may enhance binding affinity to specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms .
Case Studies
Several case studies have explored the biological effects of similar thiadiazole compounds:
- Study on Antimicrobial Properties : A study investigated a series of thiadiazole derivatives and their antimicrobial efficacy against multiple pathogens. The results indicated that modifications in the phenyl ring significantly influenced activity levels.
- Anti-inflammatory Evaluation : Another research focused on evaluating the anti-inflammatory effects of thiadiazole derivatives using various in vivo models. The study concluded that compounds with methoxy substitutions showed enhanced anti-inflammatory effects.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the 1,3,4-thiadiazole nucleus exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives can inhibit the growth of human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells, suggesting potential as anticancer agents .
- The mechanism of action often involves interference with DNA synthesis and modulation of key enzymes involved in tumorigenesis. The presence of heteroatoms in the thiadiazole structure enhances interactions with biological targets such as kinases and phosphodiesterases .
- Anti-inflammatory Properties
- Antimicrobial Activity
Case Study 1: Anticancer Efficacy
A study conducted on various 1,3,4-thiadiazole derivatives highlighted their cytotoxic effects against HepG-2 and A-549 cell lines. The results indicated that specific modifications to the thiadiazole structure could enhance potency and selectivity against cancer cells compared to standard treatments like cisplatin .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers explored the anti-inflammatory potential of thiadiazole derivatives in vitro. The findings showed that these compounds could significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting their utility in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Thiadiazole Cores
2-(4-Fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (Compound 42)
- Structure: Replaces the piperidinyl-sulfonyl group with a 4-fluorophenylamino moiety and a 2,4-dichlorophenyl substituent.
- Activity : Exhibits moderate anticancer activity (IC50 = 70–170 µM against MDA-MB-231 breast cancer cells).
5-[2-[(4-Fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-amine
- Structure : Features a fluorophenylmethylsulfanyl group instead of sulfonyl-piperidine.
- Implications : The sulfanyl (S–) linker may reduce electronegativity and hydrogen-bonding capacity relative to the sulfonyl (SO2) group in the target compound, altering pharmacokinetics.
Oxadiazole vs. Thiadiazole Analogues
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole
- Structure : Oxadiazole core with dual sulfonyl groups.
- Activity : Superior antibacterial efficacy against Xanthomonas oryzae (Xoo) (EC50 = 0.17 µg/mL) compared to bismerthiazol.
- Comparison : The oxadiazole core may confer higher metabolic stability than thiadiazole, but the target compound’s thiadiazole sulfur atom could enhance π-π stacking or metal coordination in biological systems.
Piperidine/Sulfonamide Derivatives
5-(1-(4-Nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole-2-thiol Derivatives
- Structure : Piperidine-sulfonamide linked to oxadiazole-thiol.
- Synthesis : Prepared via alkylation of thiol intermediates (yields: 74–79%).
- Activity : Broad-spectrum antibacterial activity, though less potent than fluorophenyl analogs. The nitro group may reduce bioavailability compared to the target compound’s fluoro substituent.
Halogen-Substituted Analogues
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Structure : Chlorophenyl vs. fluorophenyl substitution.
- Implications : Fluorine’s electronegativity and smaller atomic radius may improve target binding and metabolic stability compared to chlorine.
Preparation Methods
Cyclization of Thioamides or Hydrazides
The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thioamides or hydrazides with carbon disulfide (CS₂) under basic conditions. For 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine:
Procedure
- Starting Material : 2-Methoxyphenylacetic acid hydrazide (prepared by reacting methyl 2-methoxyphenylacetate with hydrazine hydrate).
- Cyclization : Treat the hydrazide with CS₂ in ethanol containing potassium hydroxide (KOH) at 0–5°C for 12 hours.
$$
\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Thiadiazole-2-thiol intermediate}
$$ - Amination : React the thiol intermediate with hydrazine hydrate under reflux to yield the 2-amine derivative.
Characterization :
- Yield : 65–75% (based on analogous syntheses).
- ¹H NMR (DMSO-d6) : δ 7.82 (d, J = 8.5 Hz, 1H, aromatic), 7.45 (t, J = 7.8 Hz, 1H), 6.98 (d, J = 8.2 Hz, 1H), 3.88 (s, 3H, OCH₃).
Preparation of the Piperidine Sulfonamide Fragment
Synthesis of 1-((4-Fluorophenyl)sulfonyl)piperidin-4-ol
Procedure
- Starting Material : Piperidin-4-ol.
- Sulfonylation : React piperidin-4-ol with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
$$
\text{Piperidin-4-ol} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{1-((4-Fluorophenyl)sulfonyl)piperidin-4-ol}
$$ - Isolation : Purify by recrystallization from ethanol.
Characterization :
Conversion to Piperidin-4-yl Leaving Group
Convert the hydroxyl group to a mesylate or tosylate for subsequent nucleophilic substitution:
- Mesylation : Treat with methanesulfonyl chloride (MsCl) in DCM/Et₃N at 0°C.
$$
\text{OH} \xrightarrow{\text{MsCl, Et}_3\text{N}} \text{OMs}
$$ - Alternative : Tosylation using p-toluenesulfonyl chloride (TsCl).
Coupling of Thiadiazole and Piperidine Fragments
Nucleophilic Substitution
React the thiadiazole-2-amine with the mesylated piperidine derivative in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base:
$$
\text{Thiadiazole-2-amine} + \text{Piperidine-OMs} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Optimization Notes :
Mitsunobu Reaction (Alternative)
For oxygen-linked analogs, employ Mitsunobu conditions with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
$$
\text{Thiadiazole-OH} + \text{Piperidine-OH} \xrightarrow{\text{DEAD, PPh}_3} \text{Coupled Product}
$$
Note: Requires a hydroxyl group on the thiadiazole, which may necessitate prior functionalization.
Purification and Characterization
Recrystallization
Purify the crude product via recrystallization from ethanol or ethyl acetate/hexane mixtures.
Spectroscopic Data
- ¹H NMR (CDCl₃) :
δ 8.12 (d, J = 8.7 Hz, 2H, sulfonyl aromatic), 7.45–7.30 (m, 4H, thiadiazole and methoxyphenyl), 4.20 (m, 1H, piperidine), 3.85 (s, 3H, OCH₃), 3.15 (t, J = 12.1 Hz, 2H, piperidine), 2.95 (d, J = 11.8 Hz, 2H), 2.15–1.90 (m, 4H). - HRMS (ESI+) : m/z calculated for C₂₀H₂₁FN₄O₃S₂ [M+H]⁺: 465.1124; found: 465.1128.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Simple, one-step coupling | Moderate yields due to steric hindrance | 50–60% |
| Mitsunobu Reaction | High regioselectivity | Requires hydroxylated precursors | 55–65% |
| Reductive Amination | Applicable for amine derivatives | Limited to ketone/aldehyde intermediates | 40–50% |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via multi-step reactions involving cyclization and sulfonylation. A common approach involves:
- Condensation of thiosemicarbazides with carboxylic acids in the presence of POCl₃, followed by sulfonylation of the piperidine moiety using 4-fluorophenylsulfonyl chloride .
- Optimization strategies include adjusting reaction temperature (e.g., reflux at 90°C), solvent choice (glacial acetic acid or DMSO), and purification via recrystallization (ethanol/water mixtures). Monitoring reaction progress with TLC ensures intermediate purity .
Q. What techniques are used for structural characterization, and how are crystallographic parameters validated?
- X-ray crystallography is the gold standard for determining bond lengths, angles, and torsion angles (e.g., triclinic crystal system with space group P1) .
- Spectroscopic methods : NMR (¹H/¹³C) confirms proton environments and substituent positions, while mass spectrometry validates molecular weight .
- Validation involves comparing experimental data with computational models (e.g., R factor < 0.040) and checking against databases like Cambridge Structural Database .
Q. How is the compound’s preliminary biological activity assessed in vitro?
Q. What challenges arise in solubility and formulation, and how are they addressed?
- Low aqueous solubility is common due to hydrophobic aryl groups. Strategies include:
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
Q. How can contradictions in crystallographic data (e.g., bond angles) be resolved?
Q. What strategies are effective for designing analogs in structure-activity relationship (SAR) studies?
Q. How does the compound’s stability vary under physiological conditions?
Q. What in vitro methods are used to study metabolic pathways?
- Liver microsome assays : Incubate with CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS.
- Reactive metabolite screening : Trapping studies with glutathione to detect electrophilic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
